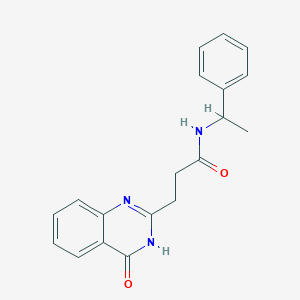
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide, also known as QNZ or ETP-46321, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ is a quinazoline derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide exerts its effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and is involved in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activity.
Biochemical and Physiological Effects
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has been shown to inhibit the replication of viruses such as HIV-1 and HCV.
实验室实验的优点和局限性
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide is also relatively stable and can be stored for long periods of time. However, 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has some limitations for lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has also been shown to have potential as an anti-cancer agent, and further studies are needed to determine its efficacy in different types of cancer. In addition, 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has been shown to have anti-viral properties, and further studies are needed to determine its potential as an anti-viral agent. Finally, there is a need for the development of more potent and selective inhibitors of NF-κB, which could have important therapeutic applications in a wide range of diseases.
合成方法
The synthesis of 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with ethyl acetoacetate to form 2-(2-oxo-2-phenylethyl)benzonitrile. This intermediate is then reacted with 2-chloroacetamide to form 3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one. Finally, the product is treated with phenylacetic acid to form 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide.
科学研究应用
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has also been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has been shown to possess anti-viral properties by inhibiting the replication of viruses such as HIV-1 and HCV.
属性
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHBWVVVRYYYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459521.png)
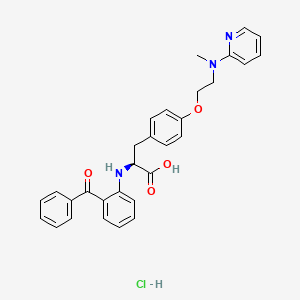
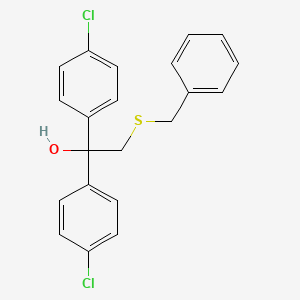
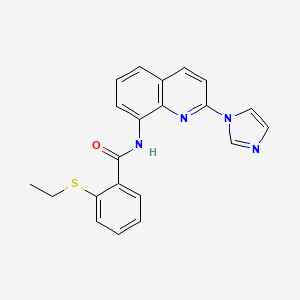
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2459528.png)
![N-(1-cyanocyclopentyl)-2-[ethyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2459529.png)
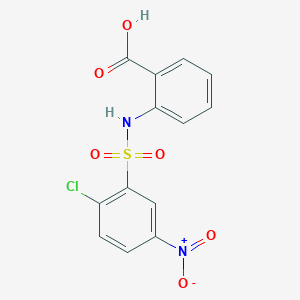
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2459533.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid](/img/structure/B2459534.png)
![N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2459537.png)
![(2S)-3-Methyl-N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2459540.png)
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2459541.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-3-cyano-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2459542.png)